molecular formula C14H26N2O2 B2356132 Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate CAS No. 1823260-93-0

Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

Cat. No. B2356132
CAS RN: 1823260-93-0
M. Wt: 254.374
InChI Key: OEUKWLNTAKCQCJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate (TBAQC) is a quinoline-based carboxylate synthesized from tert-butyl alcohol, an amine, and a carboxylic acid. It is a versatile compound that has been used in a variety of scientific research applications, including as a pharmaceutical intermediate, a catalyst, and a reagent for organic synthesis. TBAQC is also a promising drug candidate for the treatment of cancer and other diseases due to its unique mechanism of action, biochemical and physiological effects, and advantages for lab experiments.

Scientific Research Applications

Metal-free Synthesis Techniques

A study reported the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, showcasing a practical protocol for preparing quinoxaline-3-carbonyl compounds. This method highlights the potential for synthesizing structurally related compounds in an environmentally friendly manner (Xie et al., 2019).

Asymmetric Synthesis and Catalysis

Research on rigid P-chiral phosphine ligands, including tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation demonstrates the compound's utility in synthesizing chiral pharmaceutical ingredients, suggesting its relevance in creating enantiomerically pure compounds (Imamoto et al., 2012).

Antimalarial Drug Development

N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed through a public-private partnership, illustrating the role of tert-butyl-based compounds in generating new antimalarial treatments. This study emphasizes the importance of such compounds in pharmaceutical research (O’Neill et al., 2009).

Antibacterial Agents

A novel approach to synthesizing difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization underlines the compound's potential in creating cyclic amino acid precursors with antibacterial properties (Hao et al., 2000).

Organic Synthesis and Characterization

The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, provides a foundation for understanding the chemical properties and potential applications of similar tert-butyl-based compounds in organic synthesis and materials science (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h10-12H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUKWLNTAKCQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

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